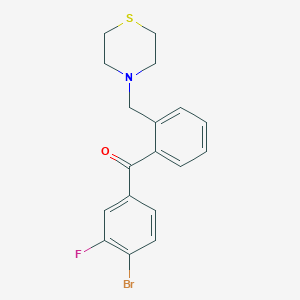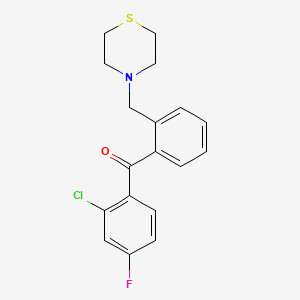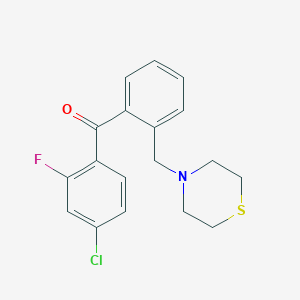
1-(3,4-二氟苯基)-3-苯基丙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Difluorophenyl)-3-phenylpropan-1-one, also known as 1-(3,4-difluorophenyl)propan-1-one, is an organofluorine compound with a wide range of potential applications in the fields of chemistry, medicine, and materials science. The compound has been studied extensively in the laboratory and is known to possess a variety of biochemical and physiological effects.
科学研究应用
有机合成中的光环化反应
1-(3,4-二氟苯基)-3-苯基丙酮已在光环化反应的背景下进行研究。例如,2-氯-1,3-二苯基丙酮及相关化合物在光化学条件下暴露时会发生环化反应,生成黄酮类化合物 (Košmrlj & Šket, 2007)。
有机化学中的结构研究
该化合物还成为结构研究的对象,例如对芳基取代的1-(2-羟基苯基)-3-苯基丙烷-1,3-二酮的互变异构和构象分析,有助于更深入地理解不同相中分子结构和行为 (Cunningham, Lowe, & Threadgill, 1989)。
次苄醇的反应
研究探讨了次苄醇的酸催化反应,如1-(3,4-二甲氧基苯基)丙酮-1-01,导致各种反应产物的生成,并为我们提供了关于这些化合物在不同条件下的反应性和稳定性的见解 (Clark‐Lewis & Nair, 1967)。
乙炔烃的氧化
研究还涉及检查相关烃类的氧化反应,以了解α-二酮化合物的中间体形成。这有助于我们理解有机合成中的化学反应和各种副产物的形成 (Rao & Pritzkow, 1987)。
光解中的自由基形成
研究含有两种不同β-脱离基团的烷基自由基,揭示了烯烃阳离子自由基的形成以及在特定条件下形成的产物 (Bales et al., 2001)。
作用机制
Target of Action
The primary target of 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one is the Dopamine D2 receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes including reward, addiction, and movement.
Mode of Action
1-(3,4-Difluorophenyl)-3-phenylpropan-1-one acts as an antagonist at the Dopamine D2 receptor . This means it binds to the receptor and blocks its activation by dopamine, thereby inhibiting the downstream effects of dopamine signaling.
Biochemical Pathways
It is known that the compound’s antagonistic action on the dopamine d2 receptor can influence thedopaminergic pathways in the brain, potentially affecting processes such as mood regulation, reward, and motor control .
Result of Action
The molecular and cellular effects of 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one’s action are likely to be diverse, given the widespread role of dopamine signaling in the brain. By blocking the Dopamine D2 receptor, the compound could potentially influence a range of neurological processes, from motor control to mood regulation .
Action Environment
The action, efficacy, and stability of 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one can be influenced by various environmental factors. These might include the presence of other drugs, the physiological state of the individual, and genetic factors that can affect drug metabolism and response . .
生化分析
Biochemical Properties
1-(3,4-Difluorophenyl)-3-phenylpropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonyl reductase enzymes, which are involved in the reduction of ketones to alcohols . This interaction is crucial for its role in the synthesis of certain pharmaceutical compounds. Additionally, 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one may also interact with other proteins and enzymes involved in metabolic pathways, influencing their activity and function.
Cellular Effects
The effects of 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that this compound can induce apoptosis in cancer cells by affecting the phosphorylation and distribution of focal adhesion kinase, thereby inhibiting cell adhesion and migration . This suggests its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux . Additionally, it can induce changes in gene expression, further influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one over time have been studied in laboratory settings. It has been observed that the compound remains stable under certain conditions, but may degrade over time when exposed to specific environmental factors . Long-term studies have shown that its effects on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure.
Dosage Effects in Animal Models
The effects of 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-(3,4-Difluorophenyl)-3-phenylpropan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can influence the levels of metabolites and the overall metabolic flux within cells, affecting various biochemical processes.
Transport and Distribution
The transport and distribution of 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function.
Subcellular Localization
1-(3,4-Difluorophenyl)-3-phenylpropan-1-one exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it ensures that the compound interacts with the appropriate biomolecules and exerts its effects in the correct cellular context.
属性
IUPAC Name |
1-(3,4-difluorophenyl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLRWGBCQIUDBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643997 |
Source


|
| Record name | 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898788-90-4 |
Source


|
| Record name | 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1327321.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-fluorobenzophenone](/img/structure/B1327323.png)
![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone](/img/structure/B1327324.png)
![2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1327325.png)
![3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone](/img/structure/B1327326.png)
![4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1327327.png)
![3,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1327329.png)
![2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone](/img/structure/B1327330.png)
![Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1327331.png)
![Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate](/img/structure/B1327332.png)



